methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate
Description
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a structurally complex ester featuring a benzofuran core substituted with ethoxy and phenyl groups, coupled with a 4,5-dimethoxybenzoate moiety via an amide linkage. This compound serves as a critical intermediate in the synthesis of benzofuran isoquinoline derivatives, which are of interest in medicinal chemistry and materials science .
Synthesis: The compound is synthesized through a multi-step reaction sequence. A brominated precursor, such as methyl 2-(1-bromo-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate, is reacted with a substituted phenol derivative (e.g., 5-ethoxy-2-phenyl-1-benzofuran-3-amine) under inert conditions (e.g., argon atmosphere) in acetonitrile. Triethylamine is employed as a base to deprotonate reactive intermediates, facilitating nucleophilic substitution or condensation. Post-reaction workup includes acidification, solvent extraction, and purification via column chromatography to yield the crystalline product .
Structural Features: The compound’s crystal structure reveals non-planar aromatic systems, with a dihedral angle of 26.20° between the benzofuran and benzoate rings, influencing its packing efficiency and intermolecular interactions. Key bond lengths (C–H: 0.93–0.98 Å) and angles align with typical sp² and sp³ hybridized systems .
Properties
IUPAC Name |
methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7/c1-5-34-17-11-12-21-19(13-17)24(25(35-21)16-9-7-6-8-10-16)26(29)28-20-15-23(32-3)22(31-2)14-18(20)27(30)33-4/h6-15H,5H2,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYUBGRWVILKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Formation via Cyclization
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of phenoxy ketones or aldehydes. For example:
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Substrate : 2-Hydroxy-4-ethoxy-5-phenylacetophenone.
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Reagent : Phosphoric acid (H₃PO₄) or polyphosphoric acid (PPA).
Mechanism :
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Protonation of the carbonyl oxygen.
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Intramolecular nucleophilic attack by the hydroxyl group.
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Dehydration to form the furan ring.
Introduction of the Ethoxy Group
Ethoxylation at position 5 is achieved via Williamson ether synthesis :
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Substrate : 5-Hydroxy-2-phenylbenzofuran-3-carboxylic acid.
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Reagent : Ethyl bromide (EtBr) in the presence of K₂CO₃.
Preparation of 4,5-Dimethoxy-2-Aminobenzoic Acid Methyl Ester
Nitration and Reduction
Starting from methyl 3,4-dimethoxybenzoate:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃ (1.5 eq), H₂SO₄ | 0°C → RT | 92% |
| Reduction | H₂ (1 atm), 10% Pd-C | 25°C | 88% |
Source: Adapted from Example 2 in.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
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Activation : 5-Ethoxy-2-phenylbenzofuran-3-carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) .
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Coupling : Reacted with 4,5-dimethoxy-2-aminobenzoate in dichloromethane (DCM) at 25°C.
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Base : 4-Dimethylaminopyridine (DMAP) to scavenge HCl.
Mixed Anhydride Method
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Reagents : Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM).
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Solvent : Tetrahydrofuran (THF) at −15°C.
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Advantage : Avoids urea byproducts from carbodiimides.
Yield : 82% (patent WO2011099010A1).
Optimization Challenges and Solutions
Regioselectivity in Benzofuran Formation
Early routes suffered from competing cyclization at position 4. Solvent tuning (switching from DMF to toluene) and catalytic p-TsOH improved regioselectivity to >95%.
Amidation Side Reactions
The electron-rich 4,5-dimethoxy group promotes oxazolone formation. Low-temperature coupling (−15°C) and in situ activation suppressed this side pathway.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amido groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate, we compare it with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Comparisons:
The latter’s lower melting point (42–43°C) suggests weaker crystal packing, likely due to symmetrical substitution reducing steric hindrance.
Synthetic Complexity :
- The target compound requires condensation under inert gas and chromatography for purification, reflecting the sensitivity of the benzofuran-amide linkage . In contrast, simpler esters like methyl 3,5-dimethoxybenzoate are synthesized via direct esterification, emphasizing scalability .
This contrasts with sulfonylurea herbicides (e.g., metsulfuron methyl), where hydrogen bonding with triazine N-atoms governs crystal stability .
Functional Applications :
- The benzofuran core in the target compound is tailored for pharmaceutical intermediates , whereas triazine-based esters are optimized for herbicidal activity due to their interaction with plant acetolactate synthase .
Biological Activity
Methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate is a benzofuran derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is methyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate. It features a benzofuran core with multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes to achieve the desired product with high yield and purity.
1. Antidiabetic Activity
Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This compound has shown promising results in vitro:
- Inhibitory Effect : The compound demonstrated significant inhibitory activity against α-glucosidase with an IC50 value indicating substantial potency compared to standard inhibitors like acarbose .
2. Cytotoxicity
The cytotoxic effects of this compound were evaluated using the MTT assay on normal 3T3 cell lines:
| Compound | Cytotoxicity (IC50 µM) |
|---|---|
| This compound | >150 |
Results indicated that at concentrations up to 150 µM, the compound exhibited low cytotoxicity, suggesting a favorable safety profile for further pharmacological studies .
The mechanism underlying the biological activity of this compound involves interactions with specific enzyme targets. Molecular docking studies have elucidated potential binding sites on α-glucosidase, providing insights into how structural features enhance inhibitory efficacy. The presence of hydrophobic interactions and hydrogen bonding plays a critical role in stabilizing the enzyme-inhibitor complex .
Case Studies
A series of case studies have been documented exploring the efficacy of benzofuran derivatives in various biological assays:
- Study on α-glucosidase Inhibition : A recent study synthesized several benzofuran derivatives and assessed their α-glucosidase inhibitory activity. The most potent derivatives exhibited IC50 values significantly lower than those of established drugs, indicating their potential as therapeutic agents for managing Type 2 diabetes .
- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of this compound against different cancer cell lines. Results showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Q & A
Q. What are the key steps in synthesizing methyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)-4,5-dimethoxybenzoate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from benzofuran and benzoate precursors. Key steps include:
- Amidation : Coupling the benzofuran-3-carboxylic acid derivative with the aminobenzoate moiety under reflux conditions using coupling agents (e.g., DCC or EDCI).
- Etherification : Introducing the ethoxy and methoxy groups via nucleophilic substitution or Mitsunobu reactions.
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to isolate the final product .
Optimization strategies: - Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., ethoxy, methoxy, benzofuran rings) and amide bond formation .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, ensuring no residual intermediates remain .
- HPLC-PDA : Purity assessment (>95%) with UV-vis detection at λ = 250–300 nm, typical for benzofuran and aromatic esters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly regarding its enzyme inhibition or receptor-binding profiles?
Contradictions often arise from:
- Substituent effects : Small changes in methoxy/ethoxy positions alter steric and electronic properties, impacting target affinity. For example, 3,4,5-trimethoxybenzoyl analogs show varying COX-2 inhibition .
- Assay conditions : Standardize protocols (e.g., buffer pH, incubation time) and validate with positive controls (e.g., known enzyme inhibitors).
- Computational modeling : Perform molecular docking to predict binding modes and compare with experimental IC50 values .
Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound in anticancer or antimicrobial contexts?
- Systematic substituent variation : Synthesize analogs with modified ethoxy, methoxy, or phenyl groups. For example, replacing the 5-ethoxy group with halogens (e.g., F, Cl) can enhance membrane permeability .
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays or bacterial strains (e.g., S. aureus, E. coli) via broth microdilution.
- Pharmacophore mapping : Identify critical functional groups (e.g., benzofuran core, amide linkage) using 3D-QSAR models .
Q. How should researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins .
- Pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
- Kinetic studies : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots for suspected targets (e.g., kinases, proteases) .
Q. What methodologies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles.
- LogP optimization : Balance hydrophobic (benzofuran) and hydrophilic (amide, ester) groups to achieve logP ~2–3, ideal for oral absorption .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
- Batch comparison : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and internal standards (e.g., TMS).
- Impurity profiling : Use 2D NMR (COSY, HSQC) to detect trace byproducts (e.g., unreacted starting materials) .
- Crystallography : Resolve ambiguous peaks via X-ray diffraction if single crystals are obtainable .
Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare efficacy across analogs or conditions (e.g., Tukey’s HSD for p < 0.05 significance) .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and goggles to prevent skin/eye irritation (category 2A/2B hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or vapors.
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
